molecular formula C20H23BrO3 B4062020 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

Cat. No.: B4062020
M. Wt: 391.3 g/mol
InChI Key: UZIUVMKALGBYFK-UHFFFAOYSA-N
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Description

15-(4-bromophenyl)-14-oxadispiro[4153]pentadecane-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

15-(4-bromophenyl)-14-oxadispiro[4.1.57.35]pentadecane-6,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO3/c21-15-8-6-14(7-9-15)16-19(10-4-5-11-19)17(22)20(18(23)24-16)12-2-1-3-13-20/h6-9,16H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIUVMKALGBYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C3(CCCC3)C(OC2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione typically involves the condensation of keto acids with paraformaldehyde. One method involves using sulfuric acid and Amberlyst-H+ as catalysts under neat conditions at 80°C. This reaction yields the desired spirocyclic compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

15-(4-bromophenyl)-14-oxadispiro[415

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through unique binding modes. The presence of the bromophenyl group and oxygen atoms could facilitate interactions with enzymes or receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of halogen substitution in spirocyclic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 2
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

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